molecular formula C12H12FN3 B11891141 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B11891141
M. Wt: 217.24 g/mol
InChI Key: KTYXLQMVVMJNRA-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the construction of the pyrazolo[4,3-c]pyridine core followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable diketone can yield the pyrazolo[4,3-c]pyridine scaffold, which can then be functionalized with a fluorophenyl group through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of reagents and catalysts is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazolo[4,3-c]pyridine core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity to these targets by providing additional hydrophobic interactions and electronic effects . The compound’s ability to modulate signaling pathways, such as those involving kinases, is also of interest in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is unique due to its specific structural features, such as the tetrahydro ring system and the position of the fluorophenyl group. These characteristics can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H12FN3/c13-10-3-1-2-4-12(10)16-8-9-7-14-6-5-11(9)15-16/h1-4,8,14H,5-7H2

InChI Key

KTYXLQMVVMJNRA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3F

Origin of Product

United States

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